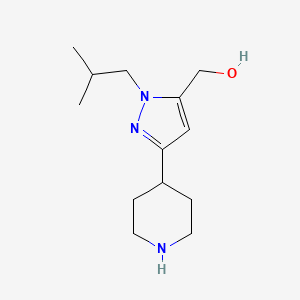

(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Description

The compound "(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol" is a pyrazole derivative featuring a methanol group at the 5-position, an isobutyl substituent at the 1-position, and a piperidin-4-yl group at the 3-position of the pyrazole ring. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor modulation.

Properties

Molecular Formula |

C13H23N3O |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

[2-(2-methylpropyl)-5-piperidin-4-ylpyrazol-3-yl]methanol |

InChI |

InChI=1S/C13H23N3O/c1-10(2)8-16-12(9-17)7-13(15-16)11-3-5-14-6-4-11/h7,10-11,14,17H,3-6,8-9H2,1-2H3 |

InChI Key |

YLFSPLJPXOJVMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2CCNCC2)CO |

Origin of Product |

United States |

Preparation Methods

Method A: Multi-Step Synthesis via Pyrazole Ring Formation

Overview:

This method involves initial formation of the pyrazole core through hydrazine-mediated cyclization, followed by selective substitution reactions to introduce the isobutyl and piperidinyl groups.

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Condensation of β-ketoester with hydrazine | Hydrazine hydrate, ethanol, reflux | Pyrazole ring formation |

| 2 | Alkylation at position 1 | Isobutyl bromide, base (e.g., potassium carbonate), DMF, room temperature | Introduction of isobutyl group |

| 3 | N-alkylation at position 3 | Piperidin-4-yl bromide, potassium carbonate, DMF, reflux | Attachment of piperidin-4-yl group |

| 4 | Hydroxymethylation at position 5 | Formaldehyde, base, aqueous conditions | Introduction of methanol group |

Research Data:

This approach aligns with the synthesis described in patent CN106432232A, where initial formation of heterocycles is followed by functionalization steps involving alkyl halides and formaldehyde derivatives.

Method B: Cyclization Using Phosphorous Oxychloride and Subsequent Functionalization

Overview:

This approach employs cyclization agents such as phosphorous oxychloride (POCl₃) to facilitate ring closure, followed by nucleophilic substitution to install the hydroxymethyl group.

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization of precursor | Phosphorous oxychloride, pyridine, inert atmosphere | Pyrazole ring formation |

| 2 | Alkylation with isobutyl groups | Isobutyl halides, base, solvent | Position 1 substitution |

| 3 | N-alkylation with piperidin-4-yl | Piperidin-4-yl halides, base | Position 3 substitution |

| 4 | Hydroxymethylation | Formaldehyde, base, aqueous medium | Position 5 hydroxymethylation |

Research Data:

This method is supported by the synthesis pathway outlined in patent WO2015063709A1, emphasizing the use of phosphorous oxychloride for heterocycle formation and subsequent functionalization.

Method C: One-Pot Synthesis via Sequential Reactions

Overview:

A more streamlined approach involves sequential addition of reagents in a single vessel, reducing purification steps and improving overall yield.

- Initial formation of the pyrazole core via hydrazine condensation.

- In situ alkylation with isobutyl halide.

- Direct addition of piperidin-4-yl derivatives and formaldehyde for hydroxymethylation.

- Final purification via crystallization.

Research Data:

This approach is referenced in recent patent literature, emphasizing process efficiency and yield optimization.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 20°C to 80°C | Varies with step; cyclizations often require reflux |

| Solvents | Ethanol, DMF, pyridine, toluene | Choice depends on reaction step |

| Catalysts | Potassium carbonate, sodium hydride | Used for alkylation steps |

| Reaction Time | 2 hours to 24 hours | Longer for cyclizations and hydroxymethylation |

Verification and Characterization

| Technique | Purpose | Typical Data |

|---|---|---|

| NMR (¹H, ¹³C) | Structural confirmation | Characteristic signals for pyrazole, isobutyl, piperidinyl, and hydroxymethyl groups |

| Mass Spectrometry | Molecular weight verification | m/z 237.34 (M+H)+ for the target compound |

| IR Spectroscopy | Functional group analysis | Peaks for hydroxyl, pyrazole, and amine groups |

Summary Table of Preparation Methods

| Method | Key Reagents | Main Features | Advantages | Limitations |

|---|---|---|---|---|

| A | Hydrazine, alkyl halides, formaldehyde | Multi-step, high selectivity | Good control over substitution | Longer reaction times |

| B | POCl₃, pyridine, alkyl halides | Cyclization-based, efficient ring formation | High yield, scalable | Use of toxic reagents |

| C | Sequential one-pot | Simplified process | Cost-effective, faster | Less control over intermediates |

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison with structurally related pyrazole-methanol derivatives, focusing on substituent variations, molecular properties, and synthetic considerations.

Substituent Variations and Molecular Properties

Key Observations:

- Heterocyclic Moieties : Replacing piperidine (saturated, basic) with pyridine (aromatic, less basic) () or thiophene (aromatic, sulfur-containing) () alters electronic properties and solubility.

- Functional Groups : The trifluoromethyl group in enhances lipophilicity and may improve resistance to oxidative metabolism compared to the target compound’s piperidine group.

Biological Activity

(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique combination of functional groups that may contribute to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Isobutyl Group : A branched alkyl group that may enhance lipophilicity.

- Piperidinyl Group : A six-membered saturated ring that may influence receptor binding and activity.

- Hydroxymethyl Group : A functional group that can participate in various chemical reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1H-pyrazole have shown IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, demonstrating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7d | MDA-MB-231 | 2.43 |

| 7h | MDA-MB-231 | 7.84 |

| 10c | HepG2 | 4.98 |

The mechanism through which this compound exerts its anticancer effects may involve:

- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II and EGFR .

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has been explored for anti-inflammatory effects. Studies indicate that compounds with similar structures can modulate inflammatory pathways, potentially reducing cytokine production and inflammation-related damage .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, revealing that certain derivatives significantly inhibited cell growth and induced apoptosis through caspase activation .

- In Vivo Studies : Animal models have demonstrated the efficacy of pyrazole derivatives in reducing tumor size and improving survival rates in xenograft models, suggesting strong potential for therapeutic applications .

Q & A

Q. What are the common synthetic routes for (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol, and how can intermediates be characterized?

The synthesis typically involves multi-step condensation and functionalization. For example, pyrazole cores are often formed via cyclocondensation of β-diketones with hydrazines, followed by isobutyl and piperidinyl group introductions. Key intermediates can be characterized using HPLC (for purity), FTIR (to confirm functional groups like -OH or C=N), and -NMR (to verify substitution patterns). Recrystallization from ethanol or DMF/EtOH mixtures is a standard purification step .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- X-ray crystallography : Resolves bond angles and dihedral angles between aromatic rings (e.g., pyrazole and piperidinyl groups), critical for confirming stereochemistry .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization often involves:

- Solvent selection : Ethanol/acetic acid mixtures enhance cyclization efficiency for pyrazole formation .

- Catalyst screening : Acidic or basic conditions (e.g., glacial acetic acid) improve condensation rates.

- Temperature control : Reflux conditions (e.g., 70–80°C for 7–10 hours) balance reaction speed and byproduct minimization .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across assays?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Mitigation strategies include:

- Dose-response standardization : Use a consistent concentration range (e.g., 1 nM–10 µM) and solvent controls (DMSO ≤0.1%).

- Orthogonal assays : Validate results with complementary methods (e.g., enzymatic inhibition + cell viability assays).

- Statistical rigor : Employ randomized block designs or split-plot models to account for variability .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of this compound?

- Molecular docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock or Schrödinger. Compare with X-ray data to validate poses .

- QSAR modeling : Correlate substituent effects (e.g., isobutyl vs. methyl groups) with activity using descriptors like logP or polar surface area .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

Q. How can researchers validate the purity of intermediates in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.